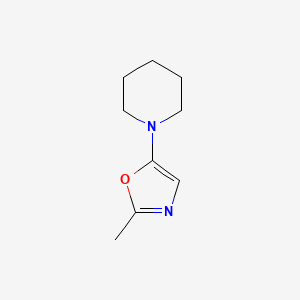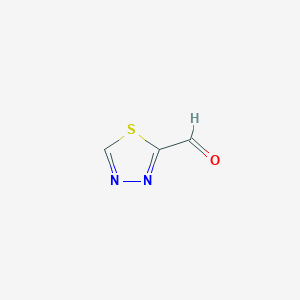
2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid
Descripción general
Descripción
2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of the pyrrolidinylcarbonyl group adds to its chemical reactivity and potential for forming complex molecular structures.
Mecanismo De Acción
Target of Action
2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in a process called Suzuki–Miyaura coupling . This process conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling . This process is a type of carbon–carbon bond-forming reaction that is widely applied in transition metal-catalyzed reactions . The compound can also be involved in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that organoboron compounds, including boronic esters, are usually bench stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .
Result of Action
The result of the action of this compound is the formation of new compounds through the Suzuki–Miyaura coupling . This process allows for the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. Therefore, these compounds are often used in an inert atmosphere and stored at low temperatures to maintain their stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid typically involves the reaction of 2-chloro-4-nitrophenylboronic acid with pyrrolidine under specific conditions. The nitro group is first reduced to an amine, which then reacts with pyrrolidine to form the desired product. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrrolidinylcarbonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Coupling Reactions: Products are often biaryl compounds formed through the coupling of the boronic acid group with aryl halides.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrrolidinylcarbonyl group.
Aplicaciones Científicas De Investigación
2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar coupling reactions.
4-Chlorophenylboronic Acid: Similar structure but lacks the pyrrolidinylcarbonyl group.
2-Chloro-3-(1-pyrrolidinylcarbonyl)pyridine: Similar functional groups but different core structure.
Uniqueness
2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid is unique due to the combination of the boronic acid group and the pyrrolidinylcarbonyl group, which enhances its reactivity and potential applications in various fields. This combination allows for more complex molecular interactions and the formation of diverse chemical structures.
Propiedades
IUPAC Name |
[2-chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO3/c13-10-7-8(3-4-9(10)12(16)17)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPHBMWIZPSWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCC2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3240910.png)







